molecular formula C23H19FN2O6 B2566448 5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618875-24-4

5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2566448
CAS No.: 618875-24-4
M. Wt: 438.411
InChI Key: SCAYITLLVIBLGE-UHFFFAOYSA-N
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Description

The compound 5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 2,5-dimethoxyphenyl group, a 4-fluorobenzoyl acyl moiety, and a 5-methylisoxazole substituent.

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O6/c1-12-10-18(25-32-12)26-20(16-11-15(30-2)8-9-17(16)31-3)19(22(28)23(26)29)21(27)13-4-6-14(24)7-5-13/h4-11,20,27H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCOGKJYAOTPEL-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, supported by relevant data and case studies.

  • Molecular Formula : C29H25FN2O5
  • Molecular Weight : 500.52 g/mol
  • CAS Number : [Insert CAS number if available]

The biological activity of this compound is hypothesized to be mediated through multiple pathways, including:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl and methoxy groups may enhance interactions with specific enzyme targets, potentially inhibiting their activity.
  • Receptor Modulation : The structural components suggest possible interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Case Study 1 : A study demonstrated that derivatives of pyrrolone compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
CompoundCell Line TestedIC50 (µM)Mechanism
Pyrrolone AMCF-7 (Breast)15Apoptosis induction
Pyrrolone BA549 (Lung)12Caspase activation

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Case Study 2 : Research indicated that certain pyrrole derivatives can protect neuronal cells from oxidative stress-induced damage. This effect may be linked to the modulation of antioxidant enzyme levels.
CompoundModel SystemProtective EffectReference
Pyrrolone CSH-SY5Y CellsIncreased SOD levels
Pyrrolone DPrimary NeuronsReduced ROS production

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

  • Absorption : Preliminary data suggest moderate absorption rates in biological systems.
  • Metabolism : The compound may undergo hepatic metabolism, with potential formation of active metabolites.
  • Toxicity : Early toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand safety profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents

a. Methoxy Positional Isomers
  • 5-(2,3-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one (RN: 618875-22-2) Structural isomer of the target compound, differing in methoxy group positions (2,3- vs. 2,5-dimethoxyphenyl).
b. Dimethoxyphenyl Derivatives in Benzenesulphonamide Compounds
  • Compounds such as 4-[5-(1,3-benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (e.g., 4f with 2,5-dimethoxyphenyl) demonstrate that methoxy positioning influences electronic effects and steric bulk, affecting binding affinity in therapeutic targets .

Modifications in Acyl Groups

a. 4-Fluorobenzoyl vs. 4-Methylbenzoyl
  • The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
b. Trifluoromethoxy Substitution
  • 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-trifluoromethoxyphenyl)-1,5-dihydro-pyrrol-2-one (Compound 23)
    • The trifluoromethoxy group introduces strong electron-withdrawing effects, likely enhancing metabolic stability and altering interactions with hydrophobic binding pockets .

Heterocyclic Modifications

a. Isoxazole vs. Triazole Derivatives
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
    • Replacement of isoxazole with triazole and thiazole moieties introduces additional hydrogen-bonding sites. Compound 4 exhibits antimicrobial activity, suggesting that heterocyclic variations significantly impact biological activity .
b. Methoxyethyl vs. Methylisoxazole Substituents

Crystallographic and Conformational Insights

  • Isostructural compounds 4 (chloro) and 5 (bromo) exhibit triclinic symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is oriented perpendicular to the molecular plane, suggesting conformational flexibility that may influence packing efficiency and intermolecular interactions .

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